Cas no 1806137-93-8 (4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)

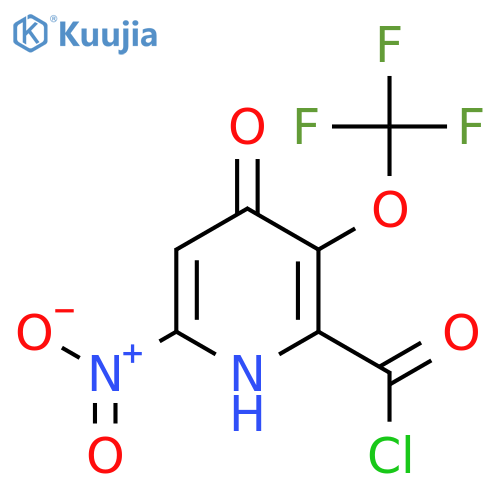

1806137-93-8 structure

商品名:4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride

CAS番号:1806137-93-8

MF:C7H2ClF3N2O5

メガワット:286.549391269684

CID:4833314

4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride

-

- インチ: 1S/C7H2ClF3N2O5/c8-6(15)4-5(18-7(9,10)11)2(14)1-3(12-4)13(16)17/h1H,(H,12,14)

- InChIKey: KILXTGWDVOLPMK-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C(C(C=C([N+](=O)[O-])N1)=O)OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 490

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 101

4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094177-1g |

4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride |

1806137-93-8 | 97% | 1g |

$1,504.90 | 2022-04-01 |

4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1806137-93-8 (4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬